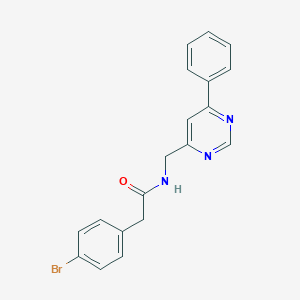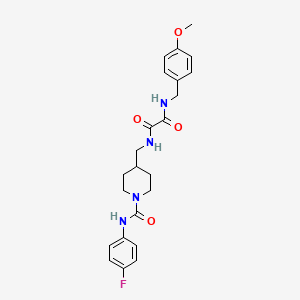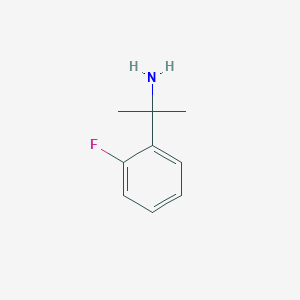![molecular formula C19H29N7O2 B2815392 1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione CAS No. 923674-55-9](/img/structure/B2815392.png)
1-(2-azaperhydroepinylethyl)-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of purine derivatives can vary greatly depending on the specific compound. For instance, some purine derivatives have been synthesized via condensation reactions of corresponding azo dyes with certain urea derivatives .Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a two-ring structure, composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions. For example, xanthine, a type of purine, can be converted to uric acid by the action of the enzyme xanthine oxidase .Physical And Chemical Properties Analysis
The physical and chemical properties of purine derivatives can vary. For example, xanthine is a white solid that decomposes upon melting and is slightly soluble in water .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The synthesis and study of triazino and triazolo purine derivatives have shown significant promise in medicinal chemistry. For instance, certain synthesized compounds demonstrated considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines. These compounds, through their structural modifications, offer potential pathways for the development of new anticancer agents (Ashour et al., 2012).
Antimicrobial Activity
Additionally, synthesized compounds exhibited notable antimicrobial activities, with some being as active as ampicillin against certain strains of bacteria. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Ashour et al., 2012).
Synthesis Techniques and Structural Analysis
Research into the synthesis of triazino and triazolo purine derivatives through innovative chemical reactions expands the toolkit available for drug discovery. The ability to create diverse structural analogues enables the exploration of structure-activity relationships crucial for designing more effective therapeutic agents (Simo et al., 2000).
Exploration of Novel Scaffolds
The exploration of 1,3,5-triazine-based analogues as isosteres to purines has opened new avenues in the design of kinase inhibitors, phosphodiesterase inhibitors, and anticancer agents. This work underscores the importance of molecular diversity and the strategic use of isosterism in medicinal chemistry (Lim & Dolzhenko, 2014).
Development of Fused Purine Analogues
The development of novel fused purine analogues and the subsequent screening of these compounds against a wide range of cancer cell lines highlight the potential of these molecules in cancer therapy. The identification of compounds with potent anticancer activity against various cancer types reinforces the role of fused purine analogues in drug discovery and development (Hassan et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A . TRPA1 is a member of the transient receptor potential channel family and plays a key role in pain perception. PDEs 4B/7A are enzymes that break down cyclic nucleotides, playing a crucial role in signal transduction.
Mode of Action
The compound acts by blocking the TRPA1 channel and inhibiting the activity of PDEs 4B/7A . This dual action helps to modulate pain perception and inflammation. The compound’s interaction with these targets leads to a decrease in pain and inflammation.
Biochemical Pathways
The compound affects the pain and inflammation pathways . By blocking the TRPA1 channel, it reduces the perception of pain. By inhibiting PDEs 4B/7A, it modulates the levels of cyclic nucleotides, which are key signaling molecules in inflammation .
Pharmacokinetics
The compound exhibits a favorable pharmacokinetic profile in animal models . .
Result of Action
The compound exhibits significant analgesic and anti-inflammatory activities . In animal models of pain and inflammation, it has shown promising results, reducing pain and inflammation effectively .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O2/c1-13-14(2)26-15-16(22(3)19(28)23(4)17(15)27)20-18(26)25(21-13)12-11-24-9-7-5-6-8-10-24/h14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZWCBBPCNHPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(azepan-1-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)
![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)
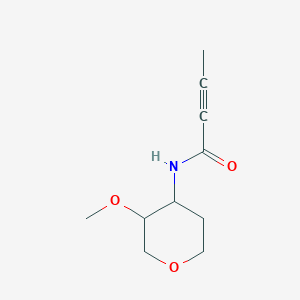
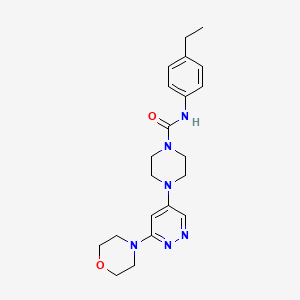
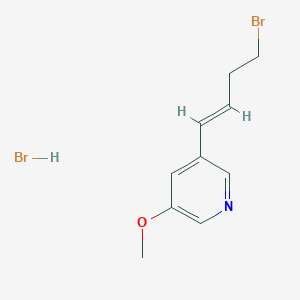
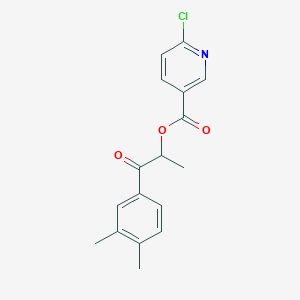
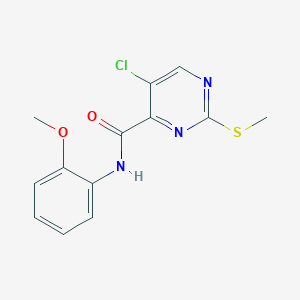

![5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2815324.png)
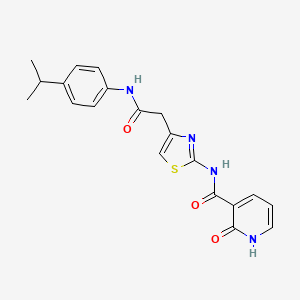
![1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2815327.png)
